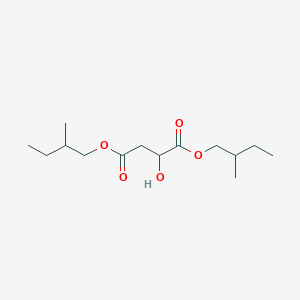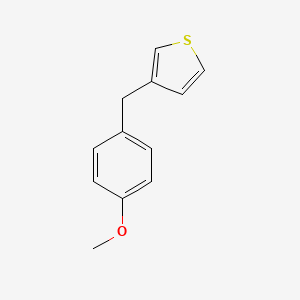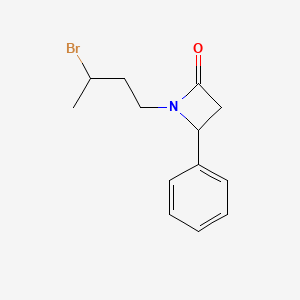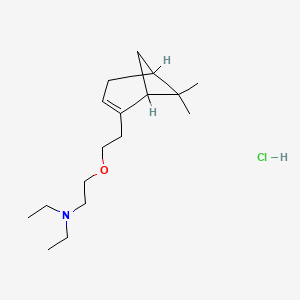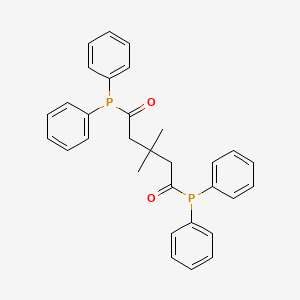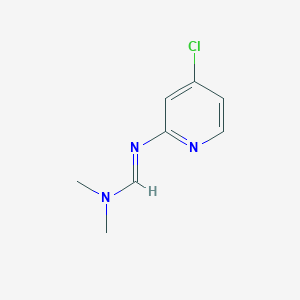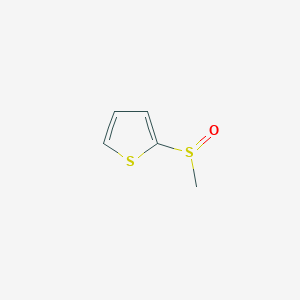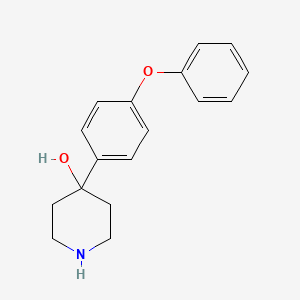
4-(4-Phenoxyphenyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenoxyphenyl)-4-piperidinol is an organic compound characterized by a phenoxyphenyl group attached to a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenoxyphenyl)-4-piperidinol typically involves the reaction of 4-phenoxyphenyl magnesium bromide with piperidone under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve a semi-continuous or fully continuous process. This includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts with sulfuric acid . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenoxyphenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(4-Phenoxyphenyl)-4-piperidinol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxyphenyl)-4-piperidinol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
- 4-Phenoxyphenol
- 4-(4-Phenoxyphenyl)ethanol
- 4-(4-Phenoxyphenyl)piperidine
Comparison: 4-(4-Phenoxyphenyl)-4-piperidinol is unique due to the presence of both a phenoxyphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
202716-34-5 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(4-phenoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C17H19NO2/c19-17(10-12-18-13-11-17)14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,18-19H,10-13H2 |
InChI Key |
TZTFEKDXABTOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
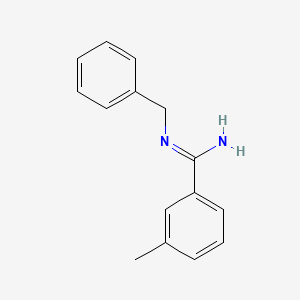
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
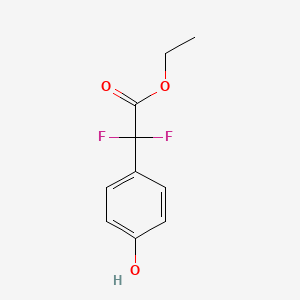
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
